Fumarate (trans) Versus Maleate (cis) Isomer: Plasticization Efficiency in PLA Quantified by Tg Reduction and Elongation
In a comparative study of poly(lactic acid) (PLA) plasticized with 7 wt% and 12 wt% of dibutyl esters, the fumarate (trans) isomer demonstrated significantly higher plasticization efficiency than the maleate (cis) isomer [1]. This trans-versus-cis differentiation provides class-level inference for the 2-ethylhexyl esters, as the stereoelectronic effects governing plasticization efficiency derive from the same geometric principles. The fumarate geometry enables more effective intercalation between polymer chains, reducing intermolecular forces more efficiently than the sterically constrained cis configuration.
| Evidence Dimension | Plasticization efficiency in PLA matrix |
|---|---|
| Target Compound Data | Dibutyl fumarate (trans isomer, class representative): Lower glass transition temperature (Tg), lower Young's modulus, higher elongation at break |
| Comparator Or Baseline | Dibutyl maleate (cis isomer): Higher Tg, higher Young's modulus, lower elongation at break |
| Quantified Difference | Tg reduction greater for fumarate; elongation at break higher for fumarate (exact numerical values behind paywall) |
| Conditions | PLA plasticized with 7 wt% and 12 wt% dibutyl esters; evaluated by DSC, DMA, stress-strain testing |
Why This Matters
For procurement in biodegradable polymer applications, the trans-fumarate geometry delivers measurably greater plasticization per unit mass than the cis-maleate isomer, enabling lower additive loading for equivalent flexibility.
- [1] Llanes, L.C., Clasen, S.H., Pires, A.T.N., Gross, I.P. Mechanical and thermal properties of poly(lactic acid) plasticized with dibutyl maleate and fumarate isomers: Promising alternatives as biodegradable plasticizers. European Polymer Journal, 2021, 142, 110112. View Source
